2-(adamantan-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Description
2-(Adamantan-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a synthetic organic compound featuring a rigid adamantane core, an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino group, and an acetic acid moiety. The adamantane group imparts exceptional steric bulk and lipophilicity, while the Fmoc group serves as a temporary protecting group in peptide synthesis, enabling selective deprotection under mild basic conditions. This compound is primarily utilized in medicinal chemistry and peptide research as a building block to introduce hydrophobic, conformationally constrained motifs into target molecules .
Properties
IUPAC Name |
2-(1-adamantyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4/c29-25(30)24(27-12-16-9-17(13-27)11-18(10-16)14-27)28-26(31)32-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,16-18,23-24H,9-15H2,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDNBNMLFPFDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(adamantan-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid, often referred to as a derivative of adamantane, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
The compound's molecular formula is with a molecular weight of 417.5 g/mol. The IUPAC name is (1R,3S,5r,7r)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)adamantane-2-carboxylic acid). Its structure includes an adamantane core, which is known for its unique three-dimensional shape that can influence biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the adamantane moiety with the fluorenylmethoxycarbonyl (Fmoc) group. This method allows for the introduction of functional groups that enhance biological activity and solubility.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to adamantane derivatives. For instance, research has shown that similar compounds exhibit significant cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). One study found that a related adamantane derivative demonstrated an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating potent anti-proliferative activity .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through caspase pathways. For example, the cleavage of poly ADP-ribose polymerase (PARP) and activation of caspase-3 and caspase-8 were observed in HepG2 cells treated with these derivatives . This suggests a caspase-dependent apoptotic pathway, which is critical for cancer treatment strategies.
Immunomodulatory Effects
Another significant aspect of the biological activity of adamantane derivatives is their immunomodulatory effects. Compounds like flavone acetic acid (FAA), while not identical, share structural similarities and have been shown to modulate immune responses effectively. They induce cytokine production in murine models but may have limited effects in human cells . This indicates that while adamantane derivatives may show promise in preclinical studies, further research is required to evaluate their efficacy in human applications.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C26H27NO4 |
| Molecular Weight | 417.5 g/mol |
| Anticancer IC50 (HepG2) | 10.56 ± 1.14 μM |
| Mechanism | Caspase-dependent apoptosis |
| Immunomodulatory Activity | Induces cytokine production |
Case Studies
- Study on Anticancer Efficacy : A series of N-substituted adamantane derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The study indicated that modifications to the adamantane structure could enhance biological activity significantly .
- Immunomodulation Research : Research on structurally similar compounds has shown that they can modulate immune responses in animal models, suggesting potential therapeutic applications in immune-related diseases .
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural variations among Fmoc-protected amino acid derivatives:
Key Observations :
- Adamantane vs.
- Carboxylic Acid Chain Length : The glutamic acid derivative (Fmoc-D-Glu-OH) contains two carboxylic acid groups, increasing hydrophilicity and enabling interactions with polar residues in peptides or proteins .
- Electronic Modifiers : The thiolane sulfone group introduces strong electron-withdrawing effects, which may influence reactivity in coupling reactions or hydrogen-bonding interactions .
Physicochemical Properties
- Lipophilicity: Adamantane-containing derivatives (e.g., C26H27NO4) are markedly more lipophilic than alkyl-substituted analogs due to the rigid, polycyclic hydrocarbon structure. This property enhances membrane permeability but may reduce aqueous solubility .
- Molecular Weight : The adamantane derivative (417.5 g/mol) has a higher molecular weight compared to simpler analogs like Fmoc-D-Glu-OH (369.37 g/mol), which could impact pharmacokinetic properties such as absorption and distribution .
- Acid Dissociation Constant (pKa) : The acetic acid moiety (pKa ~2.5) ensures deprotonation under physiological conditions, while the glutamic acid derivative (pKa ~4.3 for the α-carboxyl group) offers additional ionization sites .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2-(adamantan-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via Fmoc (fluorenylmethoxycarbonyl) protection strategies. Typical steps involve coupling adamantane-containing amines with Fmoc-activated carboxylic acids using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) in anhydrous dichloromethane (DCM) or DMF at 0–25°C. Critical parameters include pH control (e.g., using N-ethylmorpholine) and reaction time (4–24 hours) to minimize side reactions like epimerization .
- Data : Yields range from 60–85%, with impurities often arising from incomplete Fmoc deprotection or adamantane steric hindrance. HPLC purification with C18 columns and acetonitrile/water gradients is standard .
Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?
- Methodology : Use a combination of:
- MALDI-TOF MS : To confirm molecular weight (expected [M+H]+ ~529.6 g/mol).
- NMR (¹H/¹³C) : Adamantane protons appear as sharp singlets (δ 1.6–2.1 ppm), while Fmoc aromatic signals resonate at δ 7.2–7.8 ppm.
- HPLC : Purity >95% is achieved using reverse-phase methods with trifluoroacetic acid (TFA) ion-pairing .
- Challenges : Adamantane’s rigidity can cause crystallinity issues in NMR; sonication or elevated temperatures (40–60°C) improve solubility in deuterated DMSO .
Q. What are the primary research applications of this compound in academic settings?
- Applications :
- Peptide Prodrug Design : The adamantane moiety enhances lipid solubility for blood-brain barrier penetration, while the Fmoc group enables selective deprotection for conjugation .
- Enzyme Inhibition Studies : Acts as a scaffold for targeting proteases or kinases via its carboxylic acid and hydrophobic adamantane groups .
Advanced Research Questions
Q. How does the adamantane group impact the compound’s stability under physiological and storage conditions?
- Stability Profile :
- Thermal Stability : Decomposition occurs above 150°C (DSC data). Store at –20°C in inert atmospheres to prevent oxidation .
- pH Sensitivity : The Fmoc group is labile under basic conditions (pH >9), while adamantane stabilizes the backbone against enzymatic degradation in serum-containing media .
Q. What strategies mitigate side reactions during Fmoc deprotection in complex systems?
- Optimization :
- Deprotection Reagents : Use 20% piperidine in DMF (v/v) for 30 minutes; avoid prolonged exposure to prevent adamantane-amide hydrolysis .
- Byproduct Analysis : Monitor Fmoc-piperidine adducts via LC-MS. Switching to DBU (1,8-diazabicycloundec-7-ene) reduces side reactions but requires lower temperatures (0–4°C) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methods :
- Docking Studies : The adamantane group fits into hydrophobic pockets of amyloid-beta peptides (e.g., for Alzheimer’s research), while the carboxylic acid participates in hydrogen bonding .
- MD Simulations : Adamantane’s rigidity reduces conformational entropy, enhancing binding affinity by 2–3 kcal/mol compared to linear alkyl chains .
Safety and Handling
Q. What are the critical safety precautions for handling this compound?
- Hazards : Acute toxicity (Oral LD50 >2000 mg/kg), skin irritation (GHS Category 2), and respiratory sensitization (H335) .
- Protocols :
- Use PPE (nitrile gloves, lab coat) and work in fume hoods.
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to troubleshoot?
- Root Causes : Variability arises from adamantane’s steric effects and Fmoc activation efficiency.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
